molecular formula C12H11F2N3 B2502432 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole CAS No. 2097883-65-1

4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole

Cat. No.: B2502432
CAS No.: 2097883-65-1
M. Wt: 235.238
InChI Key: YIDHWBUOHBMZKW-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyneThis reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a base, such as sodium ascorbate, in a solvent like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green solvents can be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole is unique due to the presence of both the cyclopropyl and difluorophenylmethyl groups. These groups contribute to its enhanced stability, lipophilicity, and ability to interact with a wide range of biological targets, making it a versatile compound in scientific research .

Biological Activity

The compound 4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H11_{11}F2_{2}N3_{3}
  • Molecular Weight : 233.24 g/mol

Structural Features

The compound features a triazole ring substituted with a cyclopropyl group and a difluorophenylmethyl group. These substitutions are significant as they influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit promising antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, both Gram-positive and Gram-negative. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

Table 1: Antimicrobial Activity of this compound

OrganismMIC (µg/mL)Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Candida albicans4High

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In studies involving peripheral blood mononuclear cells (PBMCs), it was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Study: Cytokine Inhibition

In a controlled experiment with PBMCs stimulated by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in TNF-α production by approximately 44–60% at higher concentrations (50 µg/mL) compared to untreated controls .

Anticancer Activity

Emerging research highlights the anticancer potential of this triazole derivative. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Table 2: Anticancer Activity Summary

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12Modulation of Bcl-2 family proteins

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with amino acid residues in active sites of enzymes.
  • Cytokine Modulation : It affects signaling pathways involved in inflammation by inhibiting cytokine release.
  • Induction of Apoptosis : The compound influences apoptotic pathways by regulating proteins involved in cell survival and death.

Properties

IUPAC Name

4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3/c13-10-4-3-9(11(14)5-10)6-17-7-12(15-16-17)8-1-2-8/h3-5,7-8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDHWBUOHBMZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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